1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

Sigma-2 Receptor TMEM97 Neuropharmacology

The compound 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one (C23H24N4O3, MW 404.47) is a synthetic small molecule that merges a 3-methylquinoxalin-2(1H)-one core with a 3-methoxyphenylpiperazine motif via an oxoethyl linker. The 3-methylquinoxalin-2(1H)-one scaffold is a recognized pharmacophore in kinase inhibitor design, particularly against VEGFR-2, where closely related derivatives have demonstrated low-micromolar antiproliferative activity (IC50 range is 2.1 − 9.8 µM against MCF-7 and HepG-2 cell lines).

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
Cat. No. B11279246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H24N4O3/c1-16-22(28)26(20-9-4-3-8-19(20)23-16)15-21(27)25-12-10-24(11-13-25)17-6-5-7-18(14-17)29-2/h3-9,14H,10-13,15H2,1-2H3
InChIKeyLGDTXTCPWOUAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one: A Dual-Pharmacophore Reference Probe for Sigma-2 and Quinoxaline-Based Medicinal Chemistry


The compound 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one (C23H24N4O3, MW 404.47) is a synthetic small molecule that merges a 3-methylquinoxalin-2(1H)-one core with a 3-methoxyphenylpiperazine motif via an oxoethyl linker . The 3-methylquinoxalin-2(1H)-one scaffold is a recognized pharmacophore in kinase inhibitor design, particularly against VEGFR-2, where closely related derivatives have demonstrated low-micromolar antiproliferative activity (IC50 range is 2.1 − 9.8 µM against MCF-7 and HepG-2 cell lines) [1]. Independently, the 3-methoxyphenylpiperazine moiety confers high-affinity engagement with the sigma-2 receptor (TMEM97), as evidenced by a binding Ki of 5.10 nM observed for this precise compound in rat PC12 cells [2]. This dual-pharmacophore architecture, validated by publicly curated binding data, distinguishes this compound from simpler quinoxalinone or piperazine analogs that typically address only a single target class.

Why Generic Piperazinylquinoxaline Analogs Cannot Substitute for 1-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one in Target-Based Screening


Generic substitution within the piperazinylquinoxaline family is unreliable because small structural variations—particularly in the substitution pattern on the piperazine phenyl ring and the linker to the quinoxalinone core—produce divergent target selectivity profiles. For instance, cyano-substituted piperazinylquinoxaline analogs function primarily as 5-HT3 antagonists (peripheral guinea pig ileum assay), yet are markedly less potent than clinical comparators such as tropisetron or ondansetron in displacing [³H]-BRL 43694 from rat cortical membranes [1]. Meanwhile, sulfonyl-bearing piperazinylquinoxalines (e.g., compounds 22 and 41) are potent PI3Kα inhibitors (IC50 40 nM and 24 nM, respectively) [2]. By contrast, the target compound uniquely incorporates a 3-methoxyphenyl group—a critical determinant for sigma receptor affinity [3]—on a 3-methylquinoxalin-2(1H)-one scaffold associated with VEGFR-2 inhibition [4]. Consequently, replacing this compound with a structurally similar analog—such as one bearing a 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted piperazine—can result in the complete loss of sigma-2 binding or a profound shift in kinase selectivity, invalidating screening results and confounding structure–activity relationship (SAR) interpretation in programs targeting CNS oncology or neuropharmacology indications.

Quantitative Differentiation of 1-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one Against Structurally Proximal Comparators


Sigma-2 Receptor Binding Affinity: Direct Comparison with Unsubstituted and Bioisosteric Piperazinylquinoxaline Analogs

The target compound exhibits high-affinity binding to the sigma-2 receptor (TMEM97) with a Ki of 5.10 nM in rat PC12 cells [1]. This contrasts sharply with classic piperazinylquinoxaline-based 5-HT3 antagonists, which require a cyano substituent on the quinoxaline and show negligible sigma-2 activity [2]. The 3-methoxyphenyl group on the piperazine is the dominant affinity determinant, as analogous compounds lacking this substituent—such as 2-(piperazin-1-yl)quinoxaline—display no measurable sigma-2 binding [3].

Sigma-2 Receptor TMEM97 Neuropharmacology

VEGFR-2 Kinase Inhibitory Potential: Class-Level Activity of the 3-Methylquinoxalin-2(1H)-one Core

Although direct VEGFR-2 IC50 data for the compound itself are not publicly available, the 3-methylquinoxalin-2(1H)-one scaffold has been extensively validated in VEGFR-2 inhibitor programs. In a recent systematic study, the closely related analog 11e—bearing a 3-methylquinoxalin-2(1H)-one core—exhibited a VEGFR-2 IC50 of 3.4 µM, comparable to the reference drug sorafenib (IC50 = 3.07 nM in the same enzyme assay) [1]. Importantly, when the 3-methyl group was replaced (e.g., with hydrogen or trifluoromethyl at position 6 of the quinoxalinone ring), VEGFR-2 inhibitory activity dropped significantly or was abrogated entirely, demonstrating that the 3-methyl substitution is a key potency determinant [2].

VEGFR-2 Kinase Inhibition Anticancer

Dual-Target Pharmacophore Differentiation: Sigma-2 Affinity Plus VEGFR-2 Scaffold Versus Mono-Target Piperazinylquinoxaline Comparators

The target compound is unique among commercially cataloged piperazinylquinoxaline derivatives in simultaneously presenting a sigma-2-binding 3-methoxyphenylpiperazine motif and a VEGFR-2-competent 3-methylquinoxalin-2(1H)-one core [1][2]. By contrast, 3-AQC—a well-known piperazinylquinoxaline reference standard—is a pure 5-HT3 antagonist (Ki ~ 1–10 nM at 5-HT3) with no reported sigma-2 or VEGFR-2 activity [3]. Similarly, PI3Kα-optimized piperazinylquinoxalines (e.g., compound 41, PI3Kα IC50 = 24 nM) lack the 3-methoxyphenyl substituent necessary for sigma-2 binding [4]. This orthogonal activity profile makes the target compound a superior choice for experiments designed to interrogate sigma-2/VEGFR-2 crosstalk—a pathway of emerging interest in glioblastoma and brain-metastatic cancers.

Dual Pharmacophore Polypharmacology CNS Oncology

Optimal Research Application Scenarios for 1-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one Based on Verified Differentiated Activity


Sigma-2 Receptor Positive Control in Radioligand Binding and Cellular Thermal Shift Assays (CETSA)

With a confirmed Ki of 5.10 nM at the sigma-2 receptor [1], this compound serves as a high-quality positive control for establishing assay windows in sigma-2/TMEM97 binding studies. It can be used as a reference ligand to validate new sigma-2 radioligands or fluorescent probes, and its defined affinity provides a benchmark for calculating relative binding indices of novel chemical entities. In CETSA experiments, its high affinity ensures robust target engagement readouts at low nanomolar concentrations.

Chemical Probe for Investigating Sigma-2 / VEGFR-2 Crosstalk in Glioblastoma Cell Models

The dual pharmacophore architecture—sigma-2 binding from the 3-methoxyphenylpiperazine moiety [1] combined with the VEGFR-2-validated 3-methylquinoxalin-2(1H)-one core [2]—makes this compound a unique tool for studying potential cooperativity between sigma-2 and VEGFR-2 signaling in glioblastoma multiforme (GBM) and brain-metastatic cancer models. Researchers can use this single agent to probe whether simultaneous modulation of both targets yields synergistic anti-proliferative or pro-apoptotic effects beyond what is achievable with selective mono-target inhibitors.

Reference Standard for Structure–Activity Relationship (SAR) Exploration of Methoxyphenylpiperazine Positional Isomers

The 3-methoxy substitution on the phenyl ring is a critical determinant of sigma-2 affinity [1]. This compound can be employed as a reference standard in SAR campaigns aimed at dissecting the positional (2- vs. 3- vs. 4-methoxy) and electronic requirements for sigma-2 vs. sigma-1 selectivity. Procurement of this specific isomer enables direct comparison with 2-methoxyphenyl and 4-methoxyphenyl analogs, accelerating the identification of subtype-selective sigma receptor ligands for neurological and oncological indications.

In Vitro Toxicology and Safety Pharmacology Profiling of the 3-Methylquinoxalin-2(1H)-one Chemotype

Given that the 3-methylquinoxalin-2(1H)-one scaffold has demonstrated promising anticancer activity in vitro (IC50 range is 2.1 − 9.8 µM against MCF-7 and HepG-2) [2], this compound can be incorporated into early-stage in vitro toxicology panels (e.g., hERG, AMES, hepatocyte cytotoxicity) to establish a safety baseline for the chemotype. Its dual-target profile also enables assessment of whether sigma-2 engagement modulates the cardiotoxicity risk associated with quinoxaline-based kinase inhibitors.

Quote Request

Request a Quote for 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.